
1,12-Bis(4-benzylpiperidin-1-YL)dodecane-1,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features two benzylpiperidine groups attached to a dodecane backbone with ketone functionalities at both ends. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
The synthesis of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dodecane backbone: The dodecane backbone can be synthesized through a series of reactions involving the coupling of smaller carbon chains.
Introduction of ketone functionalities: The ketone groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of benzylpiperidine groups: The final step involves the nucleophilic substitution reaction where benzylpiperidine groups are attached to the dodecane backbone at the ketone positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzylpiperidine groups with other functional groups, allowing for the synthesis of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperidine groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione can be compared with other similar compounds, such as:
1,2-dodecanediol: This compound has a similar dodecane backbone but features hydroxyl groups instead of ketone and benzylpiperidine groups.
N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but features picolinium groups instead of benzylpiperidine groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
820251-67-0 |
|---|---|
分子式 |
C36H52N2O2 |
分子量 |
544.8 g/mol |
IUPAC 名称 |
1,12-bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C36H52N2O2/c39-35(37-25-21-33(22-26-37)29-31-15-9-7-10-16-31)19-13-5-3-1-2-4-6-14-20-36(40)38-27-23-34(24-28-38)30-32-17-11-8-12-18-32/h7-12,15-18,33-34H,1-6,13-14,19-30H2 |
InChI 键 |
SGYJXZUEXJAFDG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCCCCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



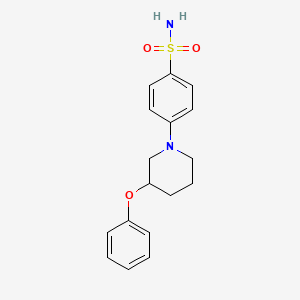
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
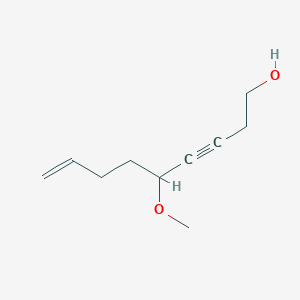


![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
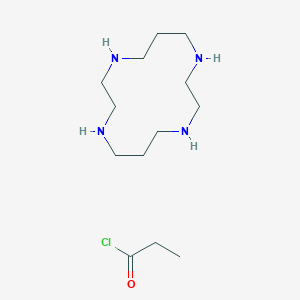
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
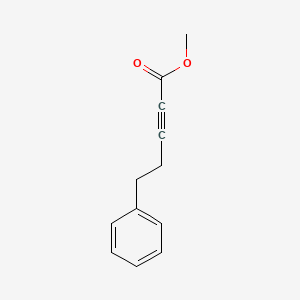
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
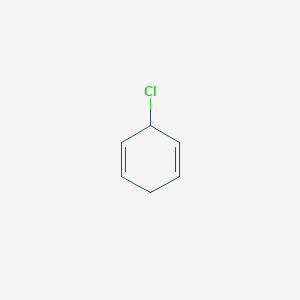
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
